4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide
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Overview
Description
4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide is a complex organic compound with the molecular formula C24H20N2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purity, apply.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-((naphthalen-1-ylmethylene)-amino)-phenyl)-benzenesulfonamide: Similar structure but different functional groups.
N-methyl-N-phenylbenzamide: Similar core structure but lacks the naphthalen-1-ylsulfamoyl group.
Uniqueness
4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C24H20N2O3S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-methyl-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H20N2O3S/c1-17-9-11-19(12-10-17)24(27)25-20-13-15-21(16-14-20)30(28,29)26-23-8-4-6-18-5-2-3-7-22(18)23/h2-16,26H,1H3,(H,25,27) |
InChI Key |
PVCMNKYILWEDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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